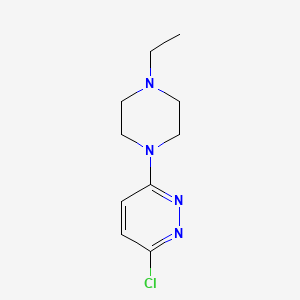

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine

描述

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine (CAS: 939598-19-3, MFCD08363095) is a pyridazine derivative with the molecular formula C₁₀H₁₅ClN₄ and a molecular weight of 226.71 g/mol. It is synthesized via nucleophilic substitution of 3,6-dichloropyridazine with 4-ethylpiperazine, a common method for introducing piperazinyl groups into heterocyclic scaffolds . The compound’s structure features a chloropyridazine core linked to a 4-ethylpiperazine moiety, which confers unique physicochemical and pharmacological properties. Pyridazine derivatives are widely explored for their biological activities, including enzyme inhibition, antiviral effects, and central nervous system modulation .

属性

IUPAC Name |

3-chloro-6-(4-ethylpiperazin-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c1-2-14-5-7-15(8-6-14)10-4-3-9(11)12-13-10/h3-4H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEFLTGFZFWPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-ethylpiperazine under specific conditions. One common method includes:

Starting Materials: 3-chloropyridazine and 4-ethylpiperazine.

Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the mixture being heated to reflux for several hours.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

化学反应分析

Types of Reactions

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the third position can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted pyridazines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Reduced forms with altered oxidation states.

科学研究应用

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.

Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.

Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: Utilized in the synthesis of more complex molecules for various industrial purposes.

作用机制

The mechanism of action of 3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

相似化合物的比较

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical profiles of 3-chloro-6-(4-ethylpiperazin-1-yl)pyridazine can be contextualized by comparing it to analogs with variations in the pyridazine core, piperazine/piperidine substituents, or additional functional groups. Below is a detailed analysis:

Piperazine/piperidine-substituted analogs

- Electronic and steric effects : The 4-chlorophenyl (electron-withdrawing) and 2-fluorophenyl (moderate electronegativity) substituents enhance AChE inhibitory activity compared to the ethyl group, likely due to improved target binding .

- Antiviral specificity : R66703’s 3-methylbenzyl group contributes to selective antiviral activity, possibly by optimizing steric interactions with viral capsid proteins .

Pyridazine core-modified analogs

- Activity shifts : Replacement of the piperazine group with a methylphenyl moiety (3-chloro-6-(4-methylphenyl)-pyridazine) shifts activity toward peripheral analgesic mechanisms, suggesting the piperazine ring is critical for central effects .

- Solubility and metabolism: The carboxylate ester in ethyl 3-chloro-6-(4-chlorophenyl)pyridazine-4-carboxylate improves water solubility but may reduce metabolic stability compared to non-esterified analogs .

Pharmacokinetic and bioavailability comparisons

- Bioavailability : Compounds like T3 (3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine derivative) exhibit favorable bioavailability profiles due to balanced lipophilicity and hydrogen-bonding capacity .

- Metabolic stability : Piperazine derivatives with bulky substituents (e.g., benzyl) show prolonged half-lives in vivo, whereas smaller groups (e.g., ethyl) may undergo faster hepatic clearance .

Research Findings and Implications

- Enzyme inhibition : Piperazinyl-pyridazines with aromatic substituents (e.g., 4-chlorophenyl) demonstrate superior AChE inhibition (IC₅₀ values < 10 μM) compared to alkyl-substituted analogs, highlighting the role of π-π interactions in target binding .

- Antiviral activity: R66703 and related analogs inhibit rhinovirus replication by targeting viral uncoating, with potency correlating with substituent bulkiness .

生物活性

3-Chloro-6-(4-ethylpiperazin-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H15ClN4

- Molecular Weight : 226.71 g/mol

- CAS Number : 939598-19-3

Antimicrobial Properties

Research indicates that compounds within the pyridazine family, including this compound, exhibit notable antimicrobial activities. In vitro tests have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves interference with bacterial cell wall synthesis and protein synthesis pathways.

Anticancer Activity

Studies have demonstrated that this compound exhibits anticancer properties. In particular, it has shown efficacy against several cancer cell lines, including breast and colon cancer cells. The compound's activity appears to be mediated through the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HT-29 (Colon) | 15.0 | Inhibition of cell proliferation |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is critical in conditions such as Alzheimer's disease. The neuroprotective mechanism involves the modulation of signaling pathways related to oxidative stress and inflammation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can bind to receptors that play a role in apoptosis and cell survival, leading to altered cellular responses.

- Oxidative Stress Reduction : By scavenging free radicals, it protects cells from oxidative damage.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. The results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with the compound compared to controls .

Study 2: Anticancer Activity

In a research article focusing on anticancer agents, this compound was tested against multiple cancer cell lines. The findings revealed an IC50 value of 12.5 µM against MCF-7 cells, highlighting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。